Tolyl-1H-1,2,4-triazole
Description
Historical Context and Evolution of 1,2,4-Triazole (B32235) Research
The history of triazoles dates back to the 19th century, with Bladin first coining the name "triazole" in 1885 for the carbon-nitrogen ring system. frontiersin.orgscispace.comijsr.net The initial research into these compounds was primarily focused on their synthesis and basic characterization. Over the decades, the development of new synthetic methodologies, such as the Pellizzari and Einhorn–Brunner reactions, has greatly facilitated the preparation of a wide array of 1,2,4-triazole derivatives. wikipedia.orgscispace.com
The evolution of 1,2,4-triazole research has been marked by a shift from fundamental synthesis to the exploration of their practical applications. researchgate.netimist.ma This has been driven by the discovery of their diverse biological activities, leading to their use in pharmaceuticals and agrochemicals. japer.inresearchgate.net The study of substituted 1,2,4-triazoles, including tolyl derivatives, is a natural progression of this research, aiming to fine-tune the properties of the core triazole scaffold for specific applications. rjptonline.org
Significance of the Tolyl-1H-1,2,4-triazole Scaffold in Contemporary Organic Chemistry
The this compound scaffold is a significant motif in modern organic chemistry due to the unique combination of the triazole ring and the tolyl substituent. The triazole core provides a stable, aromatic system that is resistant to metabolic degradation, a desirable feature in medicinal chemistry. mdpi.comnih.gov The tolyl group, with its methyl substituent, can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets or improving its solubility and other physicochemical properties. iucr.org
The presence of the tolyl group can also provide a handle for further functionalization, allowing for the creation of a diverse library of derivatives. This versatility makes tolyl-1H-1,2,4-triazoles valuable building blocks in the synthesis of more complex molecules with potential applications in materials science and drug discovery. researchgate.net For instance, the synthesis of compounds like 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one highlights the utility of this scaffold in creating trisubstituted triazolinones. iucr.org
Overview of Research Trajectories for this compound Derivatives
Current research on this compound derivatives is multifaceted, with a strong emphasis on the synthesis of novel compounds and the evaluation of their biological activities. One area of focus is the development of new synthetic routes to access these derivatives with greater efficiency and control over their substitution patterns. rsc.org
A significant research trajectory involves the synthesis of fused heterocyclic systems incorporating the this compound moiety. For example, the synthesis of 5,7-dimethyl-2-(4-tolyl)-s-triazolo[1,5-a]pyrimidine demonstrates the creation of more complex structures with potentially enhanced biological profiles. rsc.org Another avenue of exploration is the synthesis of Schiff bases and other derivatives from tolyl-1,2,4-triazole precursors, such as 1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione, to investigate their antimicrobial properties. nih.gov
The investigation of the structural and electronic properties of these derivatives through techniques like X-ray crystallography and computational studies is also a key research direction, providing insights into their structure-activity relationships. iucr.org
Data Tables
Table 1: Examples of Synthesized this compound Derivatives
| Compound Name | Synthetic Precursors | Reference |
| 1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione | 4-Methyl benzoylisothiocyanate, phenylhydrazine (B124118) hydrate (B1144303) | nih.gov |
| 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | 1-p-Tolyl-1H-1,2,4-triazol-5(4H)-one, phenylmethanol | iucr.org |
| 5,7-dimethyl-2-(4-tolyl)-s-triazolo[1,5-a]pyrimidine | Not specified | rsc.org |
| 4-(4-Chloro-2-nitrophenyl)-4,5-dihydro-5-(3,4-dimethylphenyl)-N-p-tolyl-1H-1,2,4-triazol-3-amine | 4-chloro-2-nitro aniline, aromatic aldehydes, thiosemicarbazide (B42300) | researchgate.net |
Table 2: Key Synthetic Reactions for 1,2,4-Triazoles
| Reaction Name | Description | Reference |
| Pellizzari Reaction | Synthesis of 1,2,4-triazole derivatives from the reaction of amides and acyl hydrazides. | scispace.com |
| Einhorn–Brunner Reaction | Synthesis of 1,2,4-triazoles through the condensation of hydrazines with diacylamines. | scispace.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-4-2-3-5-9(8)12-7-10-6-11-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGFUXOTKFAPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183672 | |
| Record name | Tolyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29466-14-6 | |
| Record name | Tolyl-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029466146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.128 | |
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Synthetic Methodologies for Tolyl 1h 1,2,4 Triazoles and Substituted Derivatives
Classical Approaches to the 1,2,4-Triazole (B32235) Nucleus
Traditional methods for constructing the 1,2,4-triazole ring often involve condensation and cyclization reactions of acyclic precursors. These established reactions remain valuable for their simplicity and the accessibility of starting materials.
Cyclization Reactions of Dihydrazides and Related Precursors
The cyclization of dihydrazide derivatives is a fundamental approach to forming the 1,2,4-triazole ring. For instance, adipic acid dihydrazide can serve as a precursor to bis-1,2,4-triazole systems. The synthesis involves refluxing the dihydrazide with isothiocyanates in ethanol (B145695) to form thiosemicarbazide (B42300) intermediates. Subsequent heating in an aqueous potassium hydroxide (B78521) solution facilitates the cyclization to the corresponding triazole-3-thiones. dovepress.com These can be further alkylated, for example, with prenyl bromide, to yield substituted bis-1,2,4-triazoles in excellent yields. dovepress.com
Another classical approach involves the reaction of acid hydrazides with various reagents. For example, the reaction of substituted aryl hydrazides with an excess of hydrazine (B178648) hydrate (B1144303) under microwave irradiation can directly yield N4-amino-1,2,4-triazoles in excellent yields without the need for an organic solvent. scispace.com
Reactions of Hydrazines with 1,3-Dicarbonyl Compounds
While not a direct primary route to tolyl-1H-1,2,4-triazoles, the reaction of hydrazines with 1,3-dicarbonyl compounds is a related classical method for synthesizing five-membered heterocyclic rings, which can sometimes be adapted or serve as a basis for triazole synthesis. More direct methods for 1,2,4-triazole formation are generally preferred.
Pellizzari Reaction and its Variations
The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazole derivatives, which involves the reaction of an amide with an acyl hydrazide. scispace.combohrium.com For example, heating a mixture of formamide (B127407) and hydrazine hydrochloride with potassium hydroxide can yield the parent 1,2,4-triazole. scispace.com A specific example is the reaction of benzamide (B126) and benzoyl hydrazide to produce 3,5-diphenyl-1,2,4-triazole. scispace.com This reaction proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. chemicalbook.com
A related reaction, the Einhorn–Brunner reaction, involves the acid-catalyzed condensation of hydrazines or monosubstituted hydrazines with diacylamines. bohrium.comwikipedia.orgdrugfuture.com This reaction can produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org For instance, the reaction of N-formyl benzamide with phenyl hydrazine yields 1,5-diphenyl-1,2,4-triazole. scispace.comuomustansiriyah.edu.iq The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the groups on the imide, with the more acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org
Modern Synthetic Strategies for Tolyl-1H-1,2,4-triazole Formation
Contemporary synthetic methods often employ metal catalysis and multi-component strategies to achieve higher efficiency, milder reaction conditions, and greater molecular diversity.
Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions (e.g., Copper-catalyzed)
Copper-catalyzed reactions are prominent in modern 1,2,4-triazole synthesis. A copper-catalyzed reaction under an atmosphere of air can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This method is advantageous due to the use of readily available and inexpensive starting materials and catalyst, and it tolerates a wide range of functional groups. organic-chemistry.org
Specifically for tolyl-substituted triazoles, copper catalysis has been employed in the N-arylation of 4-substituted-4H-1,2,4-triazoles using diaryliodonium salts. This method provides an efficient route to 1-aryl-substituted 4-R-4H-1,2,4-triazolium salts with short reaction times and clean product formation. nih.gov For example, 1-(p-tolyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has been synthesized in 99% yield via a copper-catalyzed click reaction. mdpi.com
The synthesis of 1,5-disubstituted and 1,3-disubstituted 1,2,4-triazoles can be achieved with high regioselectivity using different metal catalysts. Copper(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis selectively yields 1,3-disubstituted isomers. organic-chemistry.org
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted triazoles in a single step from three or more starting materials. bohrium.comscholaris.ca This approach is valued for its atom economy and operational simplicity. scholaris.ca
A base-promoted, metal-free, three-component reaction has been developed to synthesize hybrid molecules where 1,3-diones and 1,2,4-triazoles are linked. rsc.org This one-pot reaction involves treating a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate. rsc.org
Another example is the one-pot, three-component synthesis of bohrium.comchemicalbook.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov This method allows for the facile creation of a diverse range of substituted triazolopyrimidines.
An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and alcohols provides another route to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org
Below is a table summarizing various synthetic approaches to substituted 1,2,4-triazoles.
| Synthetic Method | Precursors | Catalyst/Conditions | Product Type | Reference |
| Cyclization of Dihydrazides | Adipic acid dihydrazide, Isothiocyanates, Prenyl bromide | Reflux in ethanol, then aq. KOH | Alkylated bis-1,2,4-triazoles | dovepress.com |
| Pellizzari Reaction | Benzamide, Benzoyl hydrazide | Heating | 3,5-Diphenyl-1,2,4-triazole | scispace.com |
| Einhorn-Brunner Reaction | N-formyl benzamide, Phenyl hydrazine | Weak acid | 1,5-Diphenyl-1,2,4-triazole | scispace.comuomustansiriyah.edu.iq |
| Copper-Catalyzed N-Arylation | 4-R-4H-1,2,4-triazoles, Diaryliodonium salts | Copper(I) acetate | 1-Aryl-4-R-4H-1,2,4-triazolium salts | nih.gov |
| Copper-Catalyzed Click Reaction | p-Tolyl azide, Terminal alkyne | Copper catalyst | 1-(p-Tolyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | mdpi.com |
| Multi-Component Reaction | 1,3-Dione, trans-β-Nitrostyrene, Aldehyde hydrazone | Sodium carbonate | Hybrid 1,3-dione-1,2,4-triazole scaffolds | rsc.org |
| Multi-Component Reaction | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | APTS catalyst, Reflux in ethanol | bohrium.comchemicalbook.comCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyrimidine derivatives | nih.gov |
Synthesis via Thiosemicarbazide Derivatives
A foundational and widely utilized method for constructing the 1,2,4-triazole ring system is through the cyclization of thiosemicarbazide derivatives. This pathway involves the reaction of an acid hydrazide with an isothiocyanate to form an N-acylthiosemicarbazide intermediate, which is then cyclized. The cyclization is typically achieved under alkaline conditions, leading to the formation of a 1,2,4-triazole-3-thiol or its tautomeric thione form.
The general procedure involves heating the corresponding thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide (NaOH), followed by acidification. nih.govjrespharm.comresearchgate.net For instance, 1-phenylacetyl-4-substituted thiosemicarbazides can be cyclized in a 2% aqueous NaOH solution to yield 3-benzyl-Δ²-1,2,4-triazoline-5-thione derivatives. researchgate.net Similarly, new derivatives of 1,2,4-triazole have been synthesized by refluxing 1,4-disubstituted thiosemicarbazides in 2N NaOH for several hours. nih.gov
A specific example involving a tolyl group is the synthesis of 5-(6-fluorochroman-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol. nih.gov This synthesis starts from 6-fluorochroman-2-carbohydrazide, which is reacted with carbon disulfide in the presence of potassium hydroxide (KOH) to form a dithiocarbazate salt. Subsequent reaction with p-toluidine (B81030) under fused, solvent-free conditions yields the target tolyl-triazole derivative. nih.gov Another relevant synthesis involves creating 1-(2-(6-methyl-2-p-tolyl-1H-imidazo[1,2-a]pyridin-3-yl)acetyl)-4-phenylthiosemicarbazide, which is then cyclized to the corresponding 1,2,4-triazole. scispace.com
The reaction conditions for this method can be summarized as follows:
| Starting Materials | Reagents & Conditions | Product Type | Reference |
| Acid Hydrazide, Aryl Isothiocyanate | 1. Ethanol, Reflux; 2. 4N NaOH, Reflux; 3. HCl | 3,4-Disubstituted-1,2,4-triazole-5-thione | jrespharm.com |
| N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide, Isothiocyanate | 1. Methanol (B129727), Reflux; 2. 2N NaOH, Reflux; 3. HCl | 1,2,4-Triazole with phenylalanine moiety | nih.gov |
| Hydrazides, Isothiocyanates | 1. Ethanol, Reflux; 2. 2% NaOH, Reflux | 5-Substituted-4-aryl-1,2,4-triazole-3-thiol | researchgate.net |
| 6-Fluorochroman-2-carbohydrazide, CS₂, p-toluidine | 1. KOH, Methanol, RT; 2. Fused condition (solvent-free) | 5-(6-Fluorochroman-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol | nih.gov |
Electrochemical Methods for 1,2,4-Triazole Synthesis
Electrosynthesis has emerged as a powerful and environmentally friendly alternative for constructing heterocyclic compounds, including the 1,2,4-triazole scaffold. nih.gov These methods often proceed under mild conditions, avoiding the need for harsh chemical oxidants, catalysts, or reagents. rsc.orgsioc-journal.cn
Several electrochemical strategies have been developed for 1,2,4-triazole synthesis:
Dehydrogenative [3+2] Annulation: This approach involves the electrochemical reaction between hydrazones and amines. sioc-journal.cn It operates free from transition metals, acids, bases, and external oxidants, providing a direct and green route to functionalized 1,2,4-triazoles. sioc-journal.cn
Multicomponent Reactions: An electrochemical multicomponent reaction using aryl hydrazines, paraformaldehyde, ammonium acetate (as the nitrogen source), and an alcohol (as both solvent and reactant) can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This process utilizes electrochemically generated iodide radicals or I₂ and ammonia, bypassing strong oxidants. organic-chemistry.org
Oxidative Cyclization from Nitriles and Hydrazides: A facile electrochemical protocol enables the synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides. researchgate.net This method demonstrates good functional group tolerance and operational simplicity. researchgate.net
Intramolecular Dehydrogenative C–N Coupling: This technique has been used to create 1,2,4-triazole-fused heterocycles, such as 1,2,4-triazolo[4,3-a]pyridines, from aldehydes and hydrazinopyridines. rsc.org The reaction is atom- and step-economical, proceeding under mild electrolytic conditions without the need for metal catalysts or oxidants. rsc.org
These electrochemical methods offer a sustainable and efficient platform for accessing the 1,2,4-triazole core, which is applicable to the synthesis of tolyl-substituted analogs by selecting the appropriate tolyl-containing starting materials (e.g., tolyl-hydrazines, tolyl-amines).
Green Chemistry Techniques (e.g., Microwave-Assisted Synthesis)
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been established as a highly efficient technique for preparing 1,2,4-triazole derivatives. rsc.org Compared to conventional heating methods, microwave irradiation typically leads to dramatically reduced reaction times, improved product yields, and cleaner reactions. rsc.orgscielo.org.za
The synthesis of 1,2,4-triazoles via thiosemicarbazide intermediates is particularly amenable to microwave assistance. For example, the cyclization of 1-(2-(6-methyl-2-p-tolyl-1H-imidazo[1,2-a]pyridin-3-yl)acetyl)-4-phenylthiosemicarbazide in 2N NaOH can be completed in just 1 to 2.5 minutes under microwave irradiation at 300W, a significant improvement over conventional refluxing which can take hours. scispace.com
A comparative study on the synthesis of 1H-1,2,4-triazol-3-one derivatives highlighted the advantages of MAOS. scielo.org.za For instance, the reaction of a hydrazone with 2-phenylacetohydrazide (B146101) took 20 minutes under microwave irradiation at 130°C to give an 88% yield, whereas the same reaction required 10 hours of conventional refluxing to achieve a 75% yield. scielo.org.za
| Reaction Step | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Cyclization of Thiosemicarbazide | 1-4 hours, N/A | 1-2.5 minutes, N/A | scispace.com |
| Synthesis of 1,2,4-triazol-3-one derivative | 10 hours, 75% | 20 minutes, 88% | scielo.org.za |
| Saponification of triazole ester | 4 hours, 82% | 15 minutes, 94% | scielo.org.za |
Solvent-free reaction conditions, another tenet of green chemistry, have also been successfully applied. The synthesis of 5-(6-fluorochroman-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol was achieved by fusing the reactants without any solvent, demonstrating a cleaner and more efficient approach. nih.gov
Regioselective Functionalization and Derivatization of Tolyl-1H-1,2,4-triazoles
Introduction of Diverse Substituents onto the Triazole and Tolyl Moieties
Post-synthetic modification of the tolyl-1,2,4-triazole scaffold is crucial for developing analogs with tailored properties. Metal-catalyzed C-H functionalization has become a primary tool for the regioselective introduction of new substituents onto the triazole ring. rsc.org
Palladium and copper catalysts are commonly employed for direct arylation reactions. The C-5 position of the 1,2,4-triazole ring can be selectively arylated using aryl halides. For instance, a copper-catalyzed C-H arylation of 1,2,4-triazoles with aryl bromides has been achieved using a CuI/DMEDA catalytic system with LiOtBu as the base at 140°C. rsc.org
Palladium-catalyzed reactions have also been used for the C-5 arylation of 1,4-disubstituted 1,2,3-triazoles, and similar principles can be applied to 1,2,4-triazoles. sci-hub.se One such protocol for N-aryl 1,2,3-triazoles uses Pd(OAc)₂ with tris(o-tolyl)phosphine as a ligand and Cs₂CO₃ as a base, achieving high yields. sci-hub.se The use of a tolyl-based phosphine (B1218219) ligand highlights the synergy of tolyl moieties within these synthetic systems. rsc.orgsci-hub.se These methods allow for the introduction of a wide array of aryl groups onto the triazole core, tolerating various functional groups on the coupling partner. rsc.org
Synthesis of Fused Heterocyclic Systems Containing the Tolyl-1,2,4-triazole Scaffold
Fusing a second heterocyclic ring to the tolyl-1,2,4-triazole core generates polycyclic systems with distinct chemical and biological profiles. Several strategies exist for constructing these fused architectures.
Triazolothiadiazoles: A common route involves the intramolecular cyclization of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. Reacting this intermediate with aryl isothiocyanates can lead to the formation of 3-aryl-6-arylamino-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. researchgate.net
Triazolothiadiazines: These systems can be synthesized by reacting a 4-amino-1,2,4-triazole-3-thiol (B7722964) with an α-haloketone. researchgate.net
Pyrazolotriazoles: The regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles has been accomplished via a copper(I)-catalyzed cycloaddition of terminal alkynes to 1,2,4-triazolium N-imides. acs.org This method provides a novel and efficient process for creating this specific fused system. acs.org
Triazolopyridines: Electrochemical intramolecular dehydrogenative C–N cross-coupling offers a reagent-free method to synthesize valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocycles from commercially available aldehydes and 2-hydrazinopyridines. rsc.org
A specific example that incorporates a tolyl group is the synthesis of 3-Phenyl-2-[4-{(1-(p-tolyl)-1H-1,2,3-triazol-4-yl}methoxy]phenyl)thiazolidin-4-one, demonstrating the integration of a tolyl-triazole into a more complex, fused heterocyclic structure. kuleuven.be
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Tolyl-1H-1,2,4-triazole". By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C).
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For "this compound," the spectrum typically reveals distinct signals for the protons on the tolyl and triazole rings.
For instance, in a derivative, 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole, the aromatic protons of the tolyl group appear as a multiplet in the range of δ 7.25–7.45 ppm. The methyl group protons on the tolyl ring characteristically show a singlet peak around δ 2.35 ppm. The proton attached to the triazole ring is observed as a singlet at approximately δ 8.20 ppm.
In another example, 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, the tolyl methyl protons resonate as a singlet at δ 2.34 ppm. rsc.org The aromatic protons of the p-tolyl group appear as a doublet at δ 7.25 ppm. rsc.org The chemical shifts and splitting patterns of the aromatic protons are particularly useful in confirming the substitution pattern (ortho, meta, or para) on the tolyl ring.
The following table summarizes representative ¹H NMR data for a "this compound" derivative.
Interactive Data Table: ¹H NMR Chemical Shifts for 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.20 | Singlet | 1H | Triazole-H |
| 7.45–7.25 | Multiplet | 4H | Aryl-H |
| 2.35 | Singlet | 3H | CH₃ |
Note: Data is for a representative derivative and may vary slightly for other isomers or derivatives.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, with its chemical shift indicating its electronic environment.
For 1-p-tolyl-1H-1,2,3-triazole, ¹³C NMR spectroscopy is crucial for confirming the regioselectivity of its synthesis. In a related compound, 1-(4-chlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole, the carbon signals for the triazole ring appear at specific chemical shifts, for example, δ 161.8 and 156.2 ppm. rsc.org The carbons of the tolyl group also have characteristic resonances. For instance, in 1-(p-tolyl)-substituted triazoles, the methyl carbon typically appears around δ 21.41 ppm. rsc.org
The following table presents typical ¹³C NMR chemical shifts for a "this compound" derivative.
Interactive Data Table: ¹³C NMR Chemical Shifts for 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine in DMSO-d₆
| Chemical Shift (δ ppm) | Assignment |
| 158.75 | C=N (Triazole) |
| 155.72 | C-NH₂ (Triazole) |
| 138.72 | C (Tolyl) |
| 129.89 | CH (Tolyl) |
| 21.41 | CH₃ (Tolyl) |
Note: Data is for a representative derivative and may vary for other isomers or derivatives. rsc.org
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For "this compound," MS confirms the molecular formula (C₉H₉N₃), which corresponds to a molecular weight of 159.193 g/mol . sielc.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives often involve the cleavage of the bonds connecting the substituent groups to the triazole ring. researchgate.net For instance, in derivatives of 1,2,4-triazoles, the loss of neutral molecules is a common fragmentation process. researchgate.net The fragmentation of 1-(4,6-dimethyl benzothiazolyl)-3,5-diphenyl-1,2,4-1H-triazole shows that the dimethylbenzothiazolyl ring remains stable while the diphenyl triazole system undergoes fission. jocpr.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In "this compound," characteristic absorption bands confirm the presence of the triazole and tolyl moieties.
Key IR absorption frequencies for a related compound, 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole, include a band around 3100 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. The C=N stretching vibration within the triazole ring is typically observed near 1550 cm⁻¹. The aromatic C-H stretching vibrations of the tolyl group usually appear above 3000 cm⁻¹. The presence of the methyl group is indicated by C-H stretching vibrations around 2850-2960 cm⁻¹.
The following table summarizes the characteristic IR absorption bands for a "this compound" derivative.
Interactive Data Table: Characteristic IR Frequencies for 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3100 | N-H Stretch | Triazole Ring |
| 1550 | C=N Stretch | Triazole Ring |
Note: Data is for a representative derivative and may vary slightly for other isomers or derivatives.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
For "this compound" and its derivatives, single-crystal X-ray diffraction studies reveal the relative orientation of the tolyl and triazole rings. This is quantified by the dihedral angle between the planes of the two rings.
In the structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the triazole ring forms a dihedral angle of 7.08 (2)° with the p-tolyl ring. nih.goviucr.org In another example, 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, the dihedral angle between the p-tolyl ring and the triazole ring is 71.43 (9)°. nih.gov These variations in dihedral angles highlight the conformational flexibility of the molecule, which can be influenced by the substitution pattern and crystal packing forces.
The crystal structure of 2-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-benzimidazole shows a dihedral angle of 17.30 (15)° between the triazole and benzene (B151609) rings. iucr.org In a more complex system, 4-amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione, two independent molecules in the asymmetric unit exhibit significantly different dihedral angles of 6.94 (5)° and 77.60 (5)° between the benzene and triazole rings. researchgate.net
These structural details are crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state packing of these compounds. nih.govnih.gov
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The solid-state structure of this compound derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. These interactions are crucial in dictating the molecular conformation and the assembly of molecules in the crystal lattice.
Hydrogen Bonding: Studies on various crystalline forms of tolyl-1,2,4-triazole derivatives reveal the presence of multiple types of hydrogen bonds. These are typically weak C-H···N, C-H···O, and C-H···π interactions. For instance, in the crystal structure of 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the packing is stabilized by very short intermolecular C—H⋯O hydrogen bonds. iucr.orgnih.govnih.gov Similarly, the crystal packing of (E)-3-[4-(benzyl-idene-amino)-5-sulfanyl-idene-3-(p-tol-yl)-4,5-di-hydro-1H-1,2,4-triazol-1-yl]-3-(4-meth-oxy-phen-yl)-1-phenyl-propan-1-one is dominated by weak C-H⋯O and C-H⋯N interactions, which contribute to the formation of a three-dimensional network. nih.gov In other derivatives like 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione, intermolecular N—H⋯O hydrogen bonds between centrosymmetrically related molecules are observed. researchgate.net Furthermore, C—H⋯π hydrogen-bonding interactions have been identified in compounds such as 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, contributing to the consolidation of the crystal structure. nih.gov
π-π Stacking: Aromatic π-π stacking interactions are another key feature in the supramolecular assembly of these compounds. The interaction involves the π-systems of the triazole ring and the attached tolyl or other aromatic substituents. The strength and geometry of these interactions vary depending on the specific substituents on the triazole core.
In 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, weak π–π stacking interactions are observed, with a reported centroid-to-centroid distance of 3.632 (3) Å between the triazole ring and a benzene ring. iucr.orgnih.govnih.gov A similar interaction is noted in 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, with a centroid–centroid distance of 3.794 (4) Å. nih.gov In another case, involving a 1,2,4-triazol-5(4H)-one derivative, an intermolecular face-to-face π-π stacking pattern results in a centroid distance of 4.16 Å. asianpubs.org However, not all derivatives exhibit this interaction; for example, no π-π stacking was observed in the crystal structure of (E)-3-[4-(benzyl-idene-amino)-5-sulfanyl-idene-3-(p-tol-yl)-4,5-di-hydro-1H-1,2,4-triazol-1-yl]-3-(4-meth-oxy-phen-yl)-1-phenyl-propan-1-one. nih.gov
The interplay of these hydrogen bonding and π-π stacking interactions is fundamental to understanding the relationship between molecular structure and the resulting solid-state properties of tolyl-1,2,4-triazole derivatives.
Table 1: Intermolecular Interaction Data for this compound Derivatives
| Compound Name | Interaction Type | Geometric Parameter | Reference |
|---|---|---|---|
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | C—H⋯O Hydrogen Bonds | Very short intermolecular bonds | iucr.org, nih.gov, nih.gov |
| π–π Stacking | Centroid-to-centroid distance: 3.632 (3) Å | iucr.org, nih.gov, nih.gov | |
| 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole | C—H⋯π Hydrogen Bonding | Consolidates crystal structure | nih.gov |
| π–π Stacking | Centroid–centroid distance: 3.794 (4) Å | nih.gov | |
| (E)-3-[4-(benzyl-idene-amino)-5-sulfanyl-idene-3-(p-tol-yl)-4,5-di-hydro-1H-1,2,4-triazol-1-yl]-3-(4-meth-oxy-phen-yl)-1-phenyl-propan-1-one | C-H⋯O and C-H⋯N Interactions | Leads to a 3D network structure | nih.gov |
| π–π Stacking | Not observed | nih.gov | |
| 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione | N—H⋯O Hydrogen Bonds | Occurs between centrosymmetrically related molecules | researchgate.net |
Crystal Packing and Supramolecular Architecture
The crystal packing and resultant supramolecular architecture of this compound derivatives are a direct consequence of the intermolecular forces detailed previously. The specific arrangement of molecules in the crystal lattice determines the material's macroscopic properties. The combination of hydrogen bonds and π-π interactions often leads to well-defined, higher-order structures.
For example, in the case of 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the interplay between C—H⋯O hydrogen bonds and weak π–π stacking interactions results in the formation of zigzag chains that extend parallel to the b-axis of the crystal. iucr.orgnih.gov This directional assembly demonstrates how specific, relatively weak interactions can guide the growth of a highly ordered supramolecular structure.
In other derivatives, the network of interactions is more complex, leading to three-dimensional architectures. The crystal structure of (E)-3-[4-(benzyl-idene-amino)-5-sulfanyl-idene-3-(p-tol-yl)-4,5-di-hydro-1H-1,2,4-triazol-1-yl]-3-(4-meth-oxy-phen-yl)-1-phenyl-propan-1-one is consolidated by a combination of C-H⋯O and C-H⋯N interactions, which together build a comprehensive three-dimensional network. nih.gov The absence of π-π stacking in this particular molecule is compensated by these hydrogen bonds to achieve crystal stability. nih.gov
Table 2: Crystallographic Data for this compound Derivatives
| Compound Name | Crystal System | Space Group | Key Architectural Feature | Reference |
|---|---|---|---|---|
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | Monoclinic | P 2₁/n | Formation of zigzag chains parallel to the b-axis | iucr.org, nih.gov |
| 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole | Monoclinic | C2/c (assumed from common settings) | Structure consolidated by C-H···π and π-π interactions | nih.gov |
| 4-(2,4-Dichlorobenzyl)-1-phenyl-1H-1,2,4-triazol-5(4H)-one | Monoclinic | P2(1)/n | Extensive three-dimensional network due to π-π interactions | asianpubs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one |
| 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole |
| (E)-3-[4-(benzyl-idene-amino)-5-sulfanyl-idene-3-(p-tol-yl)-4,5-di-hydro-1H-1,2,4-triazol-1-yl]-3-(4-meth-oxy-phen-yl)-1-phenyl-propan-1-one |
| 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione |
Computational Chemistry and Theoretical Investigations of Tolyl 1h 1,2,4 Triazoles
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tolyl-1H-1,2,4-triazole and its derivatives, DFT calculations are instrumental in understanding their fundamental electronic and molecular properties.
Detailed research findings from DFT studies reveal important characteristics of these compounds. The geometry of tolyl-1,2,4-triazole derivatives can be optimized using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, and the results often show good consistency with experimental data from X-ray crystallography. researchgate.net Such calculations provide precise information on bond lengths and angles, which are foundational for understanding the molecule's stability and reactivity. materialsciencejournal.org
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be easily polarized, facilitating molecular charge transfer. researchgate.net For instance, in studies of related triazole derivatives, a small HOMO-LUMO gap has been associated with potential nonlinear optical (NLO) properties. researchgate.net
Molecular Electrostatic Potential (MEP) maps, also generated through DFT, are valuable for predicting how molecules will interact. researchgate.net The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding intermolecular interactions, such as how a tolyl-1,2,4-triazole derivative might bind to a biological target. researchgate.netmaterialsciencejournal.org
Furthermore, DFT can be used to calculate various quantum chemical parameters that describe a molecule's reactivity, including electron affinity, ionization potential, chemical hardness, and softness. dnu.dp.ua These descriptors help in predicting the behavior of tolyl-1,2,4-triazoles in different chemical environments. For example, in corrosion inhibition studies, DFT calculations on tolyltriazole (B104456) have confirmed its effectiveness by modeling its electronic structure and interaction with metal surfaces. scielo.brresearchgate.net
Table 1: Selected DFT-Calculated Properties of Triazole Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular forces. |
| Mulliken Atomic Charges | Calculated charge distribution among atoms. | Predicts sites for electrophilic and nucleophilic attack. materialsciencejournal.org |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution. | Identifies reactive sites for intermolecular interactions. researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. d-nb.info This method is extensively used in drug discovery to understand and predict the interactions between potential drug candidates, such as this compound derivatives, and their biological targets.
In the context of tolyl-1,2,4-triazoles, molecular docking studies have been crucial in elucidating their potential as inhibitors of various enzymes. For example, derivatives of 1,2,4-triazole (B32235) have been docked into the active sites of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. mdpi.comresearchgate.net These studies help to visualize how the triazole derivatives fit into the enzyme's binding pocket and identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com
The binding affinity, often expressed as a Gibbs free energy value (in kcal/mol), is a key output of docking simulations. mdpi.com A lower binding energy indicates a more stable complex and a higher predicted affinity of the ligand for the target. For instance, docking studies of novel Schiff bases bearing a 1-(o-tolyl)-4-(phenoxymethyl)-(1H)1,2,3-triazole moiety against CYP51 showed that the incorporation of a benzene (B151609) ring significantly improved binding affinity, with values changing from -9.0 to -11.5 kcal/mol. dergipark.org.tr
These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with enhanced biological activity. By understanding the key interactions at the molecular level, chemists can modify the structure of the tolyl-1,2,4-triazole scaffold to improve its binding to the target, leading to more potent and selective compounds. nih.gov
Table 2: Example Molecular Docking Results for Triazole Derivatives
| Compound Type | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| Amino acid-functionalized 1,2,4-triazole derivatives | Lanosterol 14α-demethylase (CYP51) | -7.7 to -8.8 | Hydrogen bonding with active site residues. mdpi.com |
| 1-(o-tolyl)-4-(phenoxymethyl)-(1H)1,2,3-triazole Schiff bases | Lanosterol 14α-demethylase (CYP51) | -9.0 to -11.5 | Hydrophobic interactions and potential π-π stacking. dergipark.org.tr |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. Unlike static docking studies, MD simulations can reveal the conformational stability of a ligand within a binding site and the dynamic nature of its interactions with the receptor. nih.gov
For this compound derivatives, MD simulations have been used to study their conformational preferences and the stability of their interactions in different environments, such as in solution or when bound to a protein. nih.govresearchgate.net These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into how the system evolves over time.
Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA). pensoft.net RMSD tracks the conformational changes of the molecule or complex over the simulation, with a stable RMSD indicating that the system has reached equilibrium. RMSF highlights the flexibility of different parts of the molecule, identifying regions with high or low mobility.
In the context of ligand-target interactions, MD simulations can be performed on the complex obtained from molecular docking to assess its stability. pensoft.net These simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal additional, transient interactions that may be important for binding. For example, a 100 ns MD simulation of 1,2,4-triazole derivatives complexed with antioxidant enzymes showed great stability, supporting their potential as inhibitors. pensoft.net
Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. pensoft.net
| Interaction Energy | The energy of interaction between the triazole derivative and its target or solvent. | Quantifies the strength of binding and intermolecular forces. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netplos.org These models are powerful tools in computational chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired property. asianpubs.org
For this compound and its derivatives, QSAR studies have been conducted to model their antifungal, antibacterial, and anticancer activities. asianpubs.orgresearchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or physicochemical (e.g., logP, molar refractivity). asianpubs.orgnih.gov
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates a subset of these descriptors to the observed biological activity. ijpsonline.com A statistically significant QSAR model can then be used to predict the activity of new compounds based on their calculated descriptors. nih.gov
For example, a QSAR study on 1,2,4-triazole derivatives established a correlation between the half-maximal inhibitory concentration (pIC50) and parameters like the change in heat of formation (DELH), LUMO energy, logP, and molar refractivity (MR). asianpubs.org The study found that introducing electron-withdrawing groups and modifying the volume and hydrophobicity of the molecule could be favorable for the activity. asianpubs.org
QSPR models are used to predict physicochemical properties like lipophilicity (logP), which is a crucial parameter in drug discovery as it affects absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net By understanding the relationship between structure and properties, QSPR models can guide the design of tolyl-1,2,4-triazole derivatives with improved pharmacokinetic profiles.
The reliability of QSAR/QSPR models is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. nih.gov
Table 4: Common Descriptors Used in QSAR/QSPR Models for Triazoles
| Descriptor Type | Example Descriptors | Relevance to Tolyl-1H-1,2,4-triazoles |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges. asianpubs.org | Describe the electronic aspects of molecule-target interactions. |
| Topological | Wiener index, Randic index, Balaban index. | Quantify molecular size, shape, and branching. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area. researchgate.netasianpubs.org | Relate to the compound's pharmacokinetic properties (ADME). |
| Thermodynamic | Heat of formation (DELH). asianpubs.org | Indicates the stability of the compounds. |
Coordination Chemistry and Metallosupramolecular Applications of Tolyl 1h 1,2,4 Triazoles
Tolyl-1H-1,2,4-triazoles as Ligands in Transition Metal Complexes
Tolyl-1H-1,2,4-triazoles function as versatile ligands, coordinating to transition metal ions primarily through the nitrogen atoms of the triazole ring. The specific coordination mode can vary, but the N1 and N2 atoms are frequently involved in forming bridges between metal centers, leading to polynuclear complexes. mdpi.com The tolyl substituent can influence the electronic properties of the ligand and introduce steric constraints that affect the final geometry of the complex.
Research has demonstrated the synthesis of dinuclear and polynuclear complexes where the 1,2,4-triazole (B32235) core acts as a bridging unit. For instance, bis(terdentate) ligands incorporating a 1,2,4-triazole unit and a tolyl group have been synthesized. In the resulting dinuclear cobalt(II) complex, two ligand molecules encapsulate two metal centers, which are doubly bridged by the N2 units of the triazole moieties. nih.gov This arrangement results in a distorted N6 octahedral coordination sphere around each cobalt ion. nih.gov Magnetic studies of such dinuclear complexes, including those with manganese(II) and cobalt(II), have revealed weak antiferromagnetic coupling between the metal centers. nih.gov
The stability of complexes formed between tolyl-triazole derivatives and various transition metal ions has been quantified. Studies on 3-(pyridin-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole show its ability to form stable complexes with a range of divalent and trivalent cations. researchgate.net The position of substituents on the ligand framework has been found to significantly affect the complexation behavior, particularly with copper(II) ions. researchgate.net
In some cases, tolyl-containing molecules can act as counter-ions that also participate in the coordination sphere. An example is found in a trinuclear iron(II) spin crossover (SCO) complex where a p-tolylsulfonate (ptol) anion is terminally coordinated to the peripheral iron(II) sites. semanticscholar.orgmdpi.com
Table 1: Stability Constants for Metal Complexes with 3-(pyridin-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole Ligands This table presents the complex stability constants (log₁₀ K) for various transition metal cations with Schiff base ligands derived from 3-(pyridin-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole. The data illustrates the influence of substituents on the benzene (B151609) ring on complex stability, particularly for Cu²⁺.
| Metal Cation | Ligand 2 | Ligand 3** |
| Cu²⁺ | 4.80 | 4.56 |
| Cr³⁺ | 4.20 | 4.10 |
| Co²⁺ | 4.10 | 4.00 |
| Ni²⁺ | 4.05 | 3.90 |
| Zn²⁺ | 4.00 | 3.95 |
| Cd²⁺ | 3.90 | 3.80 |
| Pb²⁺ | 3.80 | 3.70 |
| Ag⁺ | 3.75 | 3.65 |
| Ligand 2: 3-(Pyridin-4-y1)-5-(p-tolyl)-4-(2-chlorobenzylidenamino)-4H-1,2,4-triazole | ||
| **Ligand 3: 3-(Pyridin-4-yl)-5-(p-toly1)-4-(2,4-dichlorobenzylidenamino)-4H-1,2,4-triazole | ||
| (Data sourced from researchgate.net) |
Table 2: Magnetic Properties of Dinuclear Transition Metal Complexes with Triazole Ligands This table details the magnetic coupling constant (J) for dinuclear transition metal complexes bridged by 1,2,4-triazole moieties. The negative J values indicate weak antiferromagnetic interactions between the metal centers.
| Complex | J (cm⁻¹) |
| Co(II)₂(TsPMAT)₂₄·4H₂O | -3.3 |
| Mn(II)₂(PMAT)₂₄ | -0.16 |
| Co(II)₂(PMAT)₂₄ | -2.4 |
| (Data sourced from nih.gov) |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of 1,2,4-triazoles to bridge metal centers makes them excellent candidates for constructing extended one-, two-, and three-dimensional networks, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comtennessee.edu The N1,N2-bridging mode is particularly effective in creating robust structures. mdpi.commdpi.com The tolyl group on the triazole ligand can play a crucial role in dictating the dimensionality and topology of the resulting framework by influencing packing effects and intermolecular interactions.
While extensive research exists on triazole-based MOFs, specific examples focusing solely on tolyl-1H-1,2,4-triazole are less common. However, the principles are well-established from related systems. For instance, 1,2,4-triazole derivatives functionalized with amino acids have been used to create 1D CPs, 2D chiral helicates, and 3D MOFs. mdpi.com Similarly, homoleptic 1D coordination polymers of the type ¹∞[M(pt)₂] (where M = Mn–Zn, Cd) have been synthesized using 2-(1,2,4-1H-triazol-3-yl)pyridine, demonstrating the propensity of triazoles to form chain-like structures. researchgate.netrsc.org
The synthesis of energetic MOFs (E-MOFs) using nitrogen-rich ligands like bis(1,2,4-triazole) highlights how the coordination and π–π interactions contribute to the formation of stable three-dimensional architectures. mdpi.com The incorporation of a tolyl group would be expected to influence these π-stacking interactions. Lanthanide coordination polymers have also been assembled using bis(1,2,4-triazol-1-yl)methane linkers, which adopt a bidentate-bridging coordination mode to form extended structures. mdpi.com
Electrochemical Properties of Metal Complexes with this compound Ligands
The electrochemical behavior of metal complexes is intrinsically linked to the electronic properties of both the metal center and the surrounding ligands. The tolyl-triazole ligand can influence the redox potentials of the metal center through its electron-donating or -withdrawing characteristics.
Studies on other triazole-metal systems further illustrate these principles. The electrochemical properties of tricarbonylrhenium(I) complexes indicate a stronger electron donor effect from triazolylidene ligands compared to their neutral 1,2,3-triazole analogues. rsc.org In dinuclear iridium(III) and rhodium(III) complexes containing a triazole core, a differentiated redox behavior between the metal centers is observed, highlighting the role of the ligand framework in mediating electronic communication. acs.org Computational studies on azo dyes derived from 4-amino-1,2,4-triazole (B31798) have also been used to calculate descriptors such as electrochemical potential from the HOMO and LUMO energy levels of the complexes. scholarsresearchlibrary.com
Table 3: Electrochemical Data for a Nickel Complex with a Tolyl-Triazole-Dithiolate Ligand This table shows the redox potentials for the complex (NBu₄)[Ni(8)₂], where 8 is the 1-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4,5-dithiolate ligand. The potentials are given in Volts versus the Fc⁺/Fc redox couple.
| Process | E₁/₂ (V vs Fc⁺/Fc) |
| [NiL₂]⁰/[NiL₂]⁻ | -1.13 |
| [NiL₂]⁻/[NiL₂]²⁻ | -2.14 |
| (Data sourced from rsc.org) |
Catalytic Applications of this compound-Metal Complexes
Metal complexes derived from triazole ligands are explored for their catalytic activity in various organic transformations. The ligand framework can stabilize the metal center in different oxidation states and influence the accessibility of the catalytic site. While catalytic applications specifically employing this compound-metal complexes are not extensively documented, related systems provide evidence of their potential.
Much of the existing research focuses on the use of metal catalysts, such as copper or palladium, to synthesize or functionalize the tolyl-triazole ligands themselves. asianpubs.orgrsc.org For example, copper-catalyzed N-arylation is an effective method for preparing 1-p-tolyl-1H-1,2,4-triazole. asianpubs.org
However, the resulting triazole compounds are valuable precursors for catalytically active species. N-aryl-substituted 1,2,4-triazolium salts, which can be prepared from tolyl-triazoles, are precursors to N-heterocyclic carbene (NHC) ligands. nih.gov These NHC ligands form robust complexes with transition metals that are active in various catalytic cycles. nih.gov Furthermore, nickel complexes of 1,2,4-triazolethione derivatives have demonstrated high catalytic activity in the synthesis of tetrahydrobenzo[b]pyrans. nih.gov The exploration of triazole-based MOFs for catalysis is also a growing field, where the porous structure and accessible metal sites can be exploited for substrate conversion. vulcanchem.com
Applications in Materials Science and Functional Materials
Integration of Tolyl-1H-1,2,4-triazole into Polymeric Systems
The incorporation of tolyl-triazole derivatives into macromolecular structures is a strategy used to impart specific functionalities to polymers. These functionalities can range from improved thermal and chemical resistance to creating materials with bioactive properties.
One significant method of integration involves the immobilization of triazole compounds onto polymer backbones. For instance, a 1,2,4-triazole (B32235) derivative was successfully immobilized onto a grafted copolymer system based on gellan and N-vinylimidazole through adsorption. semanticscholar.org This process creates new polymer-bioactive compound systems where the release of the triazole can be controlled, which is particularly relevant for pharmaceutical and medical applications. semanticscholar.org The study utilized adsorption isotherms to describe the equilibrium and kinetics, indicating a strong interaction between the triazole derivative and the copolymer support. semanticscholar.org
Furthermore, the reactivity of the triazole ring and its derivatives allows for their participation in polymerization reactions. The thiol-epoxy "click" reaction, known for its high efficiency and mild reaction conditions, has been employed with 1,2,4-triazole derivatives to synthesize specialized polymers. mdpi.com This approach is used to create materials with programmed properties and for the synthesis of biologically active compounds. mdpi.com Additionally, derivatives such as tolytriazole are used as additives in industrial lubricants, where they contribute to the stability and performance of the lubricant base. In some cases, triazole-containing monomers are used to build energetic polymers, where the high nitrogen content of the triazole ring contributes to the material's energy density. researchgate.net
Development of Dyes and Fluorescent Materials Incorporating Triazole Scaffolds
The rigid, aromatic structure of the triazole ring serves as an excellent π-conjugated linker or core for the development of chromophores and fluorescent materials. researchgate.net By functionalizing the triazole scaffold with electron-donating and electron-accepting groups, researchers can fine-tune the intramolecular charge-transfer (ICT) characteristics, which govern the material's color and photophysical properties. researchgate.net
Studies on push-pull chromophores have utilized the 1,2,3-triazole isomer as a conjugative linker between an N,N-dimethylanilino (donor) group and a dicyanovinyl (acceptor) group. researchgate.net The positioning of these substituents on the triazole ring significantly impacts the resulting charge-transfer absorption bands, with absorption maxima (λmax) observed in the range of 400 to 453 nm. researchgate.net
More complex systems based on a 1H-1,2,3-triazole core have been developed as blue light emitters. acs.org For example, a series of donor-acceptor compounds featuring a carbazole (B46965) unit as the donor and a tolyl-triazole-methanone fragment as the acceptor were synthesized. These materials exhibit blue emission with photoluminescence quantum yields (PLQY) in neat films ranging from 18% to 27%. acs.org The specific structure, including the position of methyl or other groups on the phenyl ring attached to the triazole, allows for modification of the electronic properties and emission characteristics. acs.org
| Compound/Derivative Structure | Donor Group | Acceptor Fragment | Absorption Max (λmax) | Emission Max (λem) | PLQY (neat film) | Reference |
|---|---|---|---|---|---|---|
| Isomeric DMA-triazole-DCV | N,N-dimethylanilino (DMA) | Dicyanovinyl (DCV) | 400-453 nm | Not Reported | Not Reported | researchgate.net |
| 4-((9H-carbazol-9-yl)phenyl)(1-(m-tolyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone | Carbazole | (1-(m-tolyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone | ~350 nm | ~450 nm | 18-27% | acs.org |
Role in Organic Electronics and Optoelectronic Devices
The unique electronic properties of tolyl-triazole derivatives make them promising candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The triazole ring is electron-accepting, a character that can be enhanced by functionalization with electron-withdrawing groups. acs.org This property, combined with the ability to attach charge-transporting moieties like carbazole, allows for the design of materials that can act as emitters in OLED devices. acs.org
Researchers have successfully synthesized 1H-1,2,3-triazole-cored donor-acceptor compounds and used them as the light-emitting material in simplified, host-free OLEDs. acs.org In these devices, a derivative containing a (3-trifluoromethyl)-phenyl group attached to the triazole core demonstrated superior performance, achieving a maximum external quantum efficiency (EQE) of up to 4.6% with blue light emission. acs.org The use of these compounds in a non-doped (host-free) emitting layer simplifies the device architecture, which is advantageous for manufacturing. acs.org The high thermal stability and efficient luminescence of these materials are key to their functionality in such devices. acs.org
| Device Structure | Triazole Emitter Compound | Emission Color | Maximum EQE | Reference |
|---|---|---|---|---|
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | 4-((9H-carbazol-9-yl)phenyl)(1-(3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone | Blue | 4.6% | acs.org |
Corrosion Inhibition Properties of Triazole Derivatives
Triazole derivatives are widely recognized as highly effective corrosion inhibitors for a variety of metals, most notably copper and its alloys. rsc.org The commercial product Tolytriazole, a mixture of 4- and 5-methyl-1H-benzotriazole, is extensively used in industrial applications such as cooling water systems, industrial lubricants, and metal detergents to prevent corrosion on metals including copper, silver, zinc, and steel.
The mechanism of inhibition involves the adsorption of the triazole molecule onto the metal surface. carta-evidence.orgijcsi.pro The nitrogen heteroatoms in the triazole ring act as adsorption sites, forming a protective film that isolates the metal from the corrosive environment. ijcsi.pro This film can block active sites for corrosion and change the activation energy of the anodic or cathodic processes, thereby decreasing the corrosion rate. ijcsi.pro
Specific studies have quantified the effectiveness of tolyl-triazole derivatives. For example, a derivative of 1,2,4-triazole containing a 4-methylbenzyl group showed a high inhibition efficiency of up to 85% for aluminum in a 0.5 M NaOH solution. ijcsi.pro In acidic conditions, p-tolyl-1H-1,2,3-triazol-5-ol was studied as a corrosion inhibitor for aluminum in 1 M HCl, where its adsorption was found to be a spontaneous process that follows the Langmuir isotherm model. carta-evidence.org The effectiveness of these inhibitors depends on their concentration, the chemical structure, the corrosive medium, and the temperature. ijcsi.pro
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|
| p-tolyl-1H-1,2,3-triazol-5-ol | Aluminum | 1.0 M HCl | 500 ppm | < 74.7% | carta-evidence.org |
| 1-ethyl-7-methyl-3-(4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one | Aluminum | 0.5 M NaOH | 2.5x10-4 M | ~85% (at 25°C) | ijcsi.pro |
Mechanistic Biological Studies of Tolyl 1h 1,2,4 Triazole Derivatives in Vitro Focus
Antimicrobial Activities: In Vitro Mechanistic Investigations
The urgent need for new antimicrobial agents to combat drug-resistant pathogens has driven extensive research into novel chemical scaffolds. nih.gov Tolyl-1H-1,2,4-triazole derivatives have shown considerable promise in this area, with in vitro studies providing insights into their mechanisms of action against bacteria, fungi, and viruses.
Antibacterial Mechanism Studies
In vitro investigations into the antibacterial properties of this compound derivatives have revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have demonstrated activity comparable to or even exceeding that of established antibiotics. nih.gov For instance, certain 1,2,4-triazole-3-thiones have shown potent activity against Bacillus subtilis. nih.gov
The mechanisms underlying these antibacterial effects are varied. Some studies suggest that these compounds may interfere with essential bacterial processes. For example, the fusion of the 1,2,4-triazole (B32235) nucleus with other heterocyclic systems, such as quinolones, has yielded hybrid compounds with significant antimicrobial effects, particularly against resistant strains. nih.gov Additionally, some derivatives have been shown to be active against Staphylococcus aureus and Escherichia coli. arabjchem.org
| Derivative Type | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| 1,2,4-triazole-3-thiones | Bacillus subtilis | Potent inhibitory activity | nih.gov |
| Quinolone-1,2,4-triazole hybrids | Resistant bacterial strains | Significant antimicrobial effect | nih.gov |
| Substituted 1,2,4-triazoles | Staphylococcus aureus, Escherichia coli | Good antimicrobial activity | arabjchem.org |
| Theophylline-1,2,4-triazole derivatives | Serine protease | Inhibitory potential | frontiersin.org |
Antifungal Mechanism Studies (e.g., CYP51 inhibition)
The most well-characterized mechanism of action for many antifungal triazole derivatives is the inhibition of cytochrome P450 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. nih.gov
In vitro studies have consistently demonstrated the potent inhibitory activity of various this compound derivatives against CYP51 from pathogenic fungi such as Candida albicans. nih.govrhhz.netnih.gov Molecular docking studies have further elucidated the binding interactions between these derivatives and the active site of CYP51, showing that the triazole ring coordinates with the heme iron atom. rhhz.netnih.gov Some novel derivatives have exhibited antifungal activity superior to that of the widely used drug fluconazole. rhhz.netnih.gov For example, certain compounds showed high activity against C. albicans with MIC values as low as 0.125 μg/mL. rhhz.net
| Derivative Type | Fungal Species | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole derivatives with long arm extensions | Candida albicans | CYP51 Inhibition | Antifungal profile comparable to posaconazole. | nih.gov |
| Triazoles with piperidine (B6355638) side chains | Candida albicans | CYP51 Inhibition | Moderate to excellent activity against pathogenic fungi. | nih.gov |
| 1,2,4-Triazole derivatives containing carboxamide fragments | Physalospora piricola, Phytophthora capsici | CYP51 Inhibition | Some compounds showed better efficacy than mefentrifluconazole. | mdpi.com |
Antiviral Mechanism Studies
The antiviral potential of this compound derivatives has also been explored in vitro. scispace.comnih.gov Some studies have reported activity against various RNA and DNA viruses. semanticscholar.org For instance, certain derivatives have been shown to inhibit the replication of influenza A virus by targeting the viral nucleoprotein, preventing its nuclear accumulation. acs.org Other derivatives have demonstrated activity against the chicken infectious bronchitis virus by reducing viral-induced mortality in chicken embryos. scispace.com
Anticancer Activities: In Vitro Cellular and Molecular Mechanisms
This compound derivatives have emerged as a promising class of compounds with significant anticancer potential. researchgate.net In vitro studies using various cancer cell lines have begun to unravel the cellular and molecular mechanisms underlying their antiproliferative effects.
One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. biointerfaceresearch.com For example, a study on 1,2,3-triazole derivatives showed that the most active compound induced apoptosis in a dose-dependent manner in HT-1080 fibrosarcoma cells. biointerfaceresearch.com Another important mechanism is the ability of these derivatives to cause cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov Some tetrahydrocurcumin-linked 1,2,3-triazole derivatives have been found to arrest the cell cycle at the G1 phase in HCT-116 colon carcinoma cells. nih.gov
Furthermore, some tolyl-1,2,4-triazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). nih.gov For instance, a series of indolyl 1,2,4-triazole derivatives displayed inhibitory activity against both CDK4 and CDK6. nih.gov
| Derivative Type | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole derivatives | HT-1080 (Fibrosarcoma) | Apoptosis induction | Dose-dependent increase in apoptotic cells. | biointerfaceresearch.com |
| Tetrahydrocurcumin-linked 1,2,3-triazoles | HCT-116 (Colon Carcinoma) | Cell cycle arrest (G1 phase) | Inhibition of cancer cell proliferation. | nih.gov |
| Indolyl 1,2,4-triazole derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | CDK4/CDK6 inhibition | Potent inhibitory activity against CDKs. | nih.gov |
Anti-Inflammatory Activities: In Vitro Pathway Modulation
In vitro studies have revealed that this compound derivatives can modulate inflammatory pathways, suggesting their potential as anti-inflammatory agents. mdpi.comnih.gov A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response. mdpi.com Several diaryl-1,2,4-triazole derivatives have shown potent and selective inhibition of COX-2 in vitro. mdpi.com
In addition to COX inhibition, these compounds have been found to modulate the production of pro-inflammatory cytokines. nih.govmdpi.com For example, certain 1,2,4-triazole derivatives significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). nih.govmdpi.com Some derivatives have also been shown to inhibit the proliferation of lymphocytes. nih.govmdpi.com Another target for some 1,2,3-triazole derivatives is indoleamine 2,3-dioxygenase (IDO), with some compounds showing inhibitory effects on both IDO1 and IDO2 enzymes and significantly inhibiting the secretion of TNF-α. sioc-journal.cn
| Derivative Type | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Diaryl-1,2,4-triazole derivatives | COX-2 inhibition | Potent and selective inhibition | mdpi.com |
| 1,2,4-Triazole derivatives | TNF-α and IFN-γ production | Significant reduction in cytokine levels | nih.govmdpi.com |
| 1,2,3-Triazole derivatives | IDO1 and IDO2 inhibition | Inhibition of enzymes and TNF-α secretion | sioc-journal.cn |
| 1,2,4-Triazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-2 inhibition | Good inhibitory activity | mdpi.com |
Anthelmintic Activities: In Vitro Efficacy and Mode of Action
The emergence of resistance to existing anthelmintic drugs necessitates the discovery of new chemical entities to control parasitic helminth infections. mdpi.comnih.gov In vitro studies have demonstrated the potential of this compound derivatives as anthelmintic agents. mdpi.comnih.gov
Screening of these compounds against various nematode models, such as Rhabditis sp., has identified derivatives with significant activity. mdpi.comnih.gov Some compounds have shown higher anthelmintic activity than the standard drug albendazole. nih.gov In silico studies have suggested that the mode of action for some of these active compounds may involve the inhibition of tubulin polymerization, a critical process for parasite survival. nih.gov Further in vitro investigations have confirmed the ovicidal and larvicidal properties of certain derivatives against nematodes like Haemonchus contortus. nih.gov
| Derivative Type | Helminth Model | Observed Effect | Proposed Mode of Action | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole derivatives | Rhabditis sp. | Higher activity than albendazole | Not specified | nih.gov |
| Thiosemicarbazide (B42300) and 1,2,4-triazole derivatives | Rhabditis sp., Haemonchus contortus | Ovicidal and larvicidal properties | Inhibition of tubulin polymerization | nih.gov |
Enzyme Inhibition Studies and Receptor Interactions
Derivatives of the this compound scaffold have been the subject of numerous in vitro mechanistic studies to elucidate their interactions with various enzymes and receptors. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern their biological effects. The inherent structural versatility of the 1,2,4-triazole ring allows for modifications that can modulate binding affinity and inhibitory potency against a wide array of biological targets. researchgate.net
Research has demonstrated that these compounds can act as inhibitors for several key enzymes implicated in a range of conditions. The primary mechanism often involves the interaction of the triazole moiety and its substituents with the active site of the target enzyme or the binding pocket of a receptor. Molecular docking studies frequently complement in vitro assays to visualize these interactions, revealing key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-target complex. nih.govbohrium.com
Enzyme Inhibition
This compound derivatives have shown significant inhibitory activity against a diverse set of enzymes.
Cholinesterases and α-Glucosidase Inhibition
A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. acs.org Among the tested compounds, those with methyl-substituted phenyl groups demonstrated notable potency. Specifically, derivative 12d (bearing a 3-methylphenyl group) and 12m (bearing a 3,5-dimethylphenyl group) were the most effective inhibitors against AChE, BChE, and α-glucosidase. acs.org The presence of uni- or di-methyl phenyl groups appears to provide a suitable spatial arrangement for fitting into the enzyme's active site, thereby enhancing inhibitory activity. acs.org
Cyclin-Dependent Kinase (CDK) Inhibition
In the context of anti-proliferative research, novel indolyl 1,2,4-triazole derivatives have been evaluated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov One study synthesized a series of 4-(benzylideneamino)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-thiols and tested their activity against both enzymes. The results indicated that all synthesized compounds showed promising inhibitory activity against both CDK4 and CDK6. nih.gov Compounds Vd and Vh were particularly potent against CDK6, with IC₅₀ values of 0.075 μM and 0.095 μM, respectively, which compared favorably to the control. nih.gov
Thymidine (B127349) Phosphorylase (TP) Inhibition
Thymidine phosphorylase is an enzyme overexpressed in many solid tumors, making it a viable target for anticancer drug development. bohrium.com A series of 1,2,4-triazoles were synthesized and screened for their inhibitory potential against TP. Several analogues exhibited good inhibitory activity, with IC₅₀ values ranging from 43.86 ± 1.11 μM to 163.43 ± 2.03 μM for the more potent 1,2,4-triazole-3-mercaptocarboxylic acid series (4b-4g ). bohrium.com Molecular docking studies suggested that these compounds interact with the active site residues of the enzyme through hydrogen bonding, thiolate interactions, and π-π stacking. bohrium.com
Metallo-β-Lactamase (MBL) Inhibition
To combat antibiotic resistance, researchers have explored 1,2,4-triazole derivatives as inhibitors of metallo-β-lactamases (MBLs), such as Verona integron-encoded MBL-2 (VIM-2). mdpi.com A series of nih.govacs.orgfrontiersin.orgtriazolo[3,4-b] researchgate.netacs.orgthiazine derivatives were synthesized, with compound 5l , 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govacs.orgfrontiersin.orgtriazolo[3,4-b] researchgate.netacs.orgthiazine, showing the most potent inhibition against VIM-2 with an IC₅₀ value of 38.36 μM. mdpi.com Docking analyses indicated that the triazole ring coordinates with the zinc ions in the active site and forms hydrophobic interactions with key residues. mdpi.com
DNA Gyrase Inhibition
In the search for new antibacterial agents, hybrids of 1,2,4-triazole and ciprofloxacin (B1669076) have been synthesized and shown to be effective inhibitors of DNA gyrase. nih.gov These hybrid compounds displayed good DNA gyrase inhibition with IC₅₀ values ranging from 0.134 to 1.84 μg/mL. nih.gov Furthermore, a 1,2,4-triazole derivative of clinafloxacin (B351) containing a 4-tolyl group (14a ) demonstrated very strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ / EC₅₀ / MIC | Reference |
|---|---|---|---|
| 12d (3-methyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | acs.org |
| 12d (3-methyl phenyl derivative) | α-Glucosidase | 36.74 ± 1.24 µM | acs.org |
| 12d (3-methyl phenyl derivative) | Urease | 19.35 ± 1.28 µM | acs.org |
| 12m (3,5-dimethyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | acs.org |
| Vd (indolyl 1,2,4-triazole) | Cyclin-Dependent Kinase 6 (CDK6) | 0.075 µM | nih.gov |
| Vh (indolyl 1,2,4-triazole) | Cyclin-Dependent Kinase 6 (CDK6) | 0.095 µM | nih.gov |
| 4d (1,2,4-triazole-3-mercaptocarboxylic acid) | Thymidine Phosphorylase (TP) | 43.86 ± 1.11 µM | bohrium.com |
| 5l (3-(4-Bromophenyl)- nih.govacs.orgfrontiersin.orgtriazolo[3,4-b] researchgate.netacs.orgthiazine) | Metallo-β-Lactamase (VIM-2) | 38.36 µM | mdpi.com |
| 14a (Clinafloxacin derivative with 4-tolyl group) | Staphylococcus aureus (MRSA) | 0.25 µg/mL | nih.gov |
| 8d (derivative with amino acid fragment) | Physalospora piricola (CYP51) | 10.808 µg/mL | mdpi.com |
| 8k (derivative with amino acid fragment) | Physalospora piricola (CYP51) | 10.126 µg/mL | mdpi.com |
Receptor Interactions
Beyond direct enzyme inhibition, certain tolyl-1,2,4-triazole derivatives have been investigated as receptor antagonists.
Angiotensin II Receptor Antagonism
Trisubstituted triazolinones, a class of compounds that includes 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, have been reported as nonpeptide angiotensin II receptor antagonists. iucr.org The interaction with this receptor is key to their potential effects on blood pressure regulation. Structural analysis of 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one shows that the dihedral angles between the central triazole ring and the outer phenyl and tolyl rings are crucial for its conformation and, presumably, its binding to the receptor. iucr.org The crystal structure is stabilized by intermolecular hydrogen bonds and weak π–π stacking interactions, which may mimic interactions within the receptor's binding site. iucr.org
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BChE) |
| α-Glucosidase |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d ) |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m ) |
| 4-(benzylideneamino)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-thiol |
| Cyclin-Dependent Kinase 4 (CDK4) |
| Cyclin-Dependent Kinase 6 (CDK6) |
| 1,2,4-triazole-3-mercaptocarboxylic acid |
| Thymidine Phosphorylase (TP) |
| 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govacs.orgfrontiersin.orgtriazolo[3,4-b] researchgate.netacs.orgthiazine (5l ) |
| Metallo-β-Lactamase (VIM-2) |
| Ciprofloxacin |
| DNA gyrase |
| Clinafloxacin |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one |
| 14α-demethylase (CYP51) |
Environmental Fate and Degradation Studies of 1h 1,2,4 Triazoles
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for tolyltriazole (B104456) in surface waters. Research indicates that while direct photolysis can be slow, photocatalytic degradation is a more effective process.
Studies involving the photocatalyst titanium dioxide (TiO₂) under UV irradiation have demonstrated the rapid transformation of tolyltriazole. nih.gov In one study, the maximum photocatalytic degradation rate for tolyltriazole was observed to be (2.11 ± 0.09) × 10⁻² mM min⁻¹. nih.gov This process was found to lead to complete mineralization, meaning the organic compound is broken down into simpler inorganic constituents like nitrate (B79036) and ammonium (B1175870) ions, with a mineralization rate of 4.0 × 10⁻³ mM C min⁻¹. nih.gov The efficiency of this degradation is influenced by factors such as pH. nih.gov For instance, the photodegradation profile of tolyltriazole in the presence of TiO₂ varies at different pH levels. nih.gov
In natural aquatic environments, the half-life for the photodegradation of tolyltriazole has been reported to be around 4 days. acs.org However, the relevance of this process in rivers with shorter water residence times may be limited. acs.org
Detailed kinetic data from photocatalytic experiments provide insight into the efficiency of this degradation method under controlled conditions.
Interactive Data Table: Photocatalytic Degradation of Tolyltriazole (TTz)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Maximum Degradation Rate | (2.11 ± 0.09) × 10⁻² mM min⁻¹ | UV-irradiated TiO₂ | nih.gov |
| Mineralization Rate | 4.0 × 10⁻³ mM C min⁻¹ | UV-irradiated TiO₂ | nih.gov |
Stability in Aqueous Environments (Hydrolysis)
Tolyltriazole is generally considered stable and resistant to degradation in aqueous environments, which contributes to its persistence. acs.orgresearchgate.net It exhibits low biodegradability, and processes like hydrolysis are not considered significant degradation pathways under typical environmental conditions. acs.orgresearchgate.net
Studies on wastewater treatment have shown that tolyltriazole is only partially removed, indicating its resistance to biological breakdown. researchgate.net A river die-away study observed no significant degradation of the related compound benzotriazole (B28993) over 20 days, further suggesting the persistence of this class of compounds. acs.org
However, under specific chemical conditions, transformations can occur. For example, in the presence of chlorine, used in water treatment, tolyltriazole can react to form N-chloro-tolyltriazole. epo.org This chlorinated adduct is reportedly unstable and can readily hydrolyze back to the parent tolyltriazole and hypochlorous acid, particularly at low concentrations (less than 10 mg/L). epo.org This reversible reaction suggests that while tolyltriazole can be chemically altered, it can also be regenerated, complicating its complete removal from water systems. epo.org
Interactive Data Table: Environmental Stability of Tolyltriazole
| Property | Observation | Context | Reference |
|---|---|---|---|
| Biodegradability | Resistant to biodegradation; only partially removed in wastewater treatment. | Aquatic environments | acs.orgresearchgate.net |
Environmental Distribution and Transport Modeling
The distribution of tolyltriazole in the environment is governed by its physical and chemical properties, which indicate it is a mobile contaminant in aquatic systems. uni-osnabrueck.de Its high water solubility and limited sorption tendency mean it is likely to remain in the water phase and be transported over distances. researchgate.net
Modeling studies help predict the movement and concentration of tolyltriazole in the environment. A catchment model for the River Thames, for instance, assumed a degradation rate of zero due to its known resistance to breakdown. acs.org Such models are crucial for estimating potential concentrations in water bodies receiving wastewater effluents. acs.org
Sorption, the process of adhering to particles, plays a role in its transport. Tolyltriazole has been observed to adsorb more effectively to activated carbon than the related benzotriazole, a property relevant for water treatment processes. acs.org In soil environments, sorption coefficients for 5-methyl-benzotriazole have been found to range from 0.04 to 3.24 mL/g. dtic.mil Transport modeling in saturated systems has determined a linear retardation coefficient (R) for tolyltriazole of 1.35, which is comparable to other mobile trace organic compounds. researchgate.net This value indicates a slight delay in its movement compared to water flow, due to interactions with the solid phase. researchgate.net
Interactive Data Table: Environmental Transport Parameters for Tolyltriazole
| Parameter | Value | Medium/Context | Reference |
|---|---|---|---|
| Sorption Coefficient (Koc) | 0.04 - 3.24 mL/g (for 5-MeBT) | Water-saturated soil | dtic.mil |
| Retardation Coefficient (R) | 1.35 | Saturated porous media | researchgate.net |
| Adsorption | Higher than benzotriazole | Activated carbon treatment | acs.org |
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Methodologies
While classical methods for synthesizing the 1,2,4-triazole (B32235) core exist, future research must focus on developing more efficient, sustainable, and versatile synthetic strategies. The exploration of innovative methodologies will enable the rapid generation of diverse tolyl-1H-1,2,4-triazole libraries for screening and development.
Key future directions include:
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction times and improving yields. A catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave conditions has shown promise, demonstrating excellent functional-group tolerance. organic-chemistry.org Further exploration of microwave technology for the synthesis of this compound specifically could lead to more rapid and efficient production.
Multicomponent Reactions (MCRs): One-pot, three-component syntheses of substituted 1,2,4-triazoles have been developed using primary amines and acyl hydrazides, showcasing the efficiency of MCRs. acs.org Future work should aim to expand the scope of these reactions to include a wider variety of tolyl-substituted starting materials, facilitating the creation of complex molecules in a single step. acs.org Electrochemical MCRs also present a novel, environmentally friendly approach, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org
Catalyst-Free and Green Synthesis: Developing catalyst-free methods, such as the ring-opening/intramolecular cyclization of arylidene thiazolones with hydrazines, offers a sustainable alternative to traditional metal-catalyzed reactions. rsc.org The use of water as a solvent in "click chemistry" approaches for synthesizing 1,2,3-triazole derivatives highlights a green chemistry avenue that could be adapted for 1,2,4-triazoles. bohrium.com
Flow Chemistry: Demonstrating synthesis on a gram scale in both batch and continuous flow systems is a crucial step towards industrial applicability. rsc.org Future research should investigate the translation of promising batch syntheses of tolyl-1,2,4-triazoles to continuous flow processes to enhance scalability and safety.
| Synthetic Method | Key Features | Potential Advantages for this compound | Reference |
| Microwave-Assisted Synthesis | Catalyst-free, rapid, mild conditions | Faster reaction times, higher yields, good functional group tolerance | organic-chemistry.org |
| One-Pot Multicomponent Reactions | Convergent synthesis from multiple starting materials | Increased efficiency, direct assembly of complex structures | acs.org |
| Copper-Catalyzed Cross-Coupling | Use of inexpensive copper catalysts, tolerance of various functional groups | Cost-effective, versatile for creating N-aryl triazoles | organic-chemistry.orgscispace.comasianpubs.org |
| Catalyst-Free Cyclization | Ring opening/intramolecular cyclization | Environmentally friendly, avoids metal contamination | rsc.org |
Exploration of Advanced Characterization Techniques for Structure-Function Relationships
A deep understanding of the relationship between the three-dimensional structure of this compound derivatives and their chemical or biological function is paramount. While standard techniques like NMR, IR, and mass spectrometry are routinely used, the application of more advanced characterization methods will be crucial for future development. researchgate.netmdpi.comtubitak.gov.trvulcanchem.com
Future research should emphasize:
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, revealing precise bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one revealed that the triazole ring's dihedral angles relative to the aromatic rings and the presence of C-H···O hydrogen bonds and π–π stacking interactions stabilize the crystal packing. iucr.orgnih.gov Systematically applying this technique to a series of this compound analogs will provide invaluable data for correlating structure with activity.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and solid-state NMR can provide detailed insights into molecular connectivity and conformation in solution and solid states, respectively. researchgate.netresearchgate.net These methods are essential for confirming structures and understanding dynamic processes.
Spectroscopic and Biophysical Methods for Interaction Studies: When investigating biological activity, techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are vital for studying interactions with biological macromolecules such as DNA or proteins. rsc.org These methods can quantify binding affinities and elucidate the nature of the interactions, as demonstrated in the study of a triazole derivative's interaction with calf thymus DNA. rsc.org
Expansion of Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound derivatives, these methods can predict properties, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the time and cost associated with experimental work.
Future avenues for computational research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity. orientjchem.org Models have been successfully developed to predict the fungicidal activity of 1,2,4-triazole derivatives against Candida albicans and the urease inhibition potential of triazole congeners. orientjchem.orgnih.gov Expanding these models to include larger and more diverse datasets of tolyl-1,2,4-triazoles will enhance their predictive power for various biological targets. neliti.com
Density Functional Theory (DFT): DFT calculations are used to optimize molecular structures and predict a range of properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.net This method has been used to design and predict the properties of novel energetic materials based on triazole skeletons. rsc.org Applying DFT can help in understanding the stability and reactivity of new this compound designs before their synthesis.
Molecular Docking and Simulation: Molecular docking is a powerful technique to predict the binding orientation and affinity of a molecule to a biological target. It has been instrumental in identifying potential binding modes for 1,2,4-triazoles as inhibitors of enzymes like thymidine (B127349) phosphorylase and bacterial tyrosinase. nih.govbohrium.com Future work should utilize docking and molecular dynamics simulations to screen virtual libraries of tolyl-1,2,4-triazoles against new biological targets and to refine the design of more potent and selective inhibitors. d-nb.inforesearchgate.net
| Computational Technique | Application for this compound | Key Outcome | Reference |
| QSAR | Predicting antifungal or enzyme inhibitory activity | Predictive models for biological activity, guiding synthesis of more potent compounds. | orientjchem.orgnih.govneliti.com |
| DFT | Optimizing geometry, calculating electronic properties | Understanding molecular stability, reactivity, and spectroscopic properties. | researchgate.netrsc.org |
| Molecular Docking | Simulating binding to enzyme active sites (e.g., tyrosinase, CYP51) | Identifying key binding interactions, providing a basis for rational drug design. | nih.govbohrium.comd-nb.info |
Discovery of New Applications in Coordination Chemistry and Materials Science
The nitrogen atoms in the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making this compound derivatives versatile ligands in coordination chemistry. This opens up possibilities for creating novel materials with unique electronic, magnetic, and optical properties.
Promising future research areas are:
Novel Coordination Complexes: Tolyl-triazoles can act as ligands for a variety of transition metals, including copper and iridium. vulcanchem.com The resulting complexes have potential applications in catalysis and photophysics. For instance, a complexation study of a related tolyl-triazole ligand with lanthanides demonstrated its potential for separating lanthanides from actinides. acs.org Future work should focus on synthesizing and characterizing new metal complexes of this compound and exploring their catalytic and luminescent properties.
Corrosion Inhibitors: Heterocyclic compounds, including triazoles, are effective corrosion inhibitors for metals. Studies on compounds like 1-p-tolyl-1H-1,2,3-triazol-4-yl methanol (B129727) (TTM) have shown their ability to protect steel in acidic environments. researchgate.net The future direction involves designing and synthesizing new tolyl-1,2,4-triazole derivatives with enhanced adsorption properties on metal surfaces to develop more efficient and environmentally friendly corrosion inhibitors.
Functional Materials: Triazole derivatives are being explored for their use in creating novel materials. smolecule.com The unique chemical properties imparted by the triazole ring and the tolyl group could be harnessed to develop new polymers, dyes, or energetic materials. rsc.org
Deepening Mechanistic Understanding of In Vitro Biological Activities for Target Identification
Derivatives of 1,2,4-triazole are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijprajournal.comnih.govnih.gov A critical future challenge is to move beyond preliminary screening and delve into the specific molecular mechanisms underlying these activities to identify and validate biological targets.
Key objectives for future mechanistic studies:
Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against specific enzymes, such as thymidine phosphorylase or bacterial tyrosinase, detailed kinetic studies are necessary. nih.govbohrium.com These studies can determine the type of inhibition (e.g., competitive, non-competitive) and provide quantitative measures of potency (e.g., Kᵢ values), which are crucial for lead optimization.
Target Deconvolution: For compounds with interesting whole-cell activity (e.g., anticancer or antibacterial effects), identifying the specific molecular target is essential. nih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein or pathway with which the tolyl-1,2,4-triazole derivative interacts.
Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and testing analogs is crucial for building robust SAR models. nih.gov For example, understanding how different substitutions on the tolyl ring or the triazole core affect a specific biological activity can provide deep insights into the binding pocket of the target and guide the design of more effective compounds. Research has shown that even small structural modifications can significantly impact biological outcomes. nih.govresearchgate.net
| Biological Activity | Identified or Potential Target | Future Mechanistic Focus | Reference |
| Antifungal | Lanosterol (B1674476) 14α-demethylase (CYP51) | Detailed enzyme kinetics, exploring selectivity over human CYP enzymes. | researchgate.net |
| Anticancer | Thymidine Phosphorylase (TP), Tubulin | Target validation in cancer models, elucidating apoptosis or cell cycle arrest pathways. | bohrium.comsmolecule.com |
| Antibacterial | Bacterial Tyrosinase, DNA Gyrase | Understanding the mechanism of enzyme inhibition, investigating resistance development. | nih.govd-nb.infonih.gov |
| Anti-Influenza | Virus Nucleoprotein (NP) | Investigating the inhibition of viral replication and nuclear accumulation of NP. | acs.org |
By systematically addressing these future research directions, the scientific community can fully exploit the chemical versatility and biological potential of the this compound scaffold, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling Tolyl-1H-1,2,4-triazole and its derivatives in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications, including wearing nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. Store in a locked, ventilated area at 2–30°C, and avoid environmental release due to acute/chronic aquatic toxicity . For spills, collect contaminated material and dispose via approved waste facilities. Always consult safety data sheets (SDS) for specific derivatives.
Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?
- Methodological Answer : Solvent selection and reaction conditions are critical. For example, hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde requires no solvent, while chloromethylation with thionyl chloride benefits from chloroform to control reaction kinetics. Monitor yields via spectroscopic validation (e.g., IR, ¹H-NMR) and aim for >90% efficiency by adjusting stoichiometry and catalyst use .
Q. What analytical techniques are recommended for assessing purity in this compound-based compounds?
- Methodological Answer : Use HPLC with a comparison solution of 4-amino-1,2,4-triazole to validate chromatographic system efficiency (≥1500 theoretical plates). Ensure relative standard deviation (RSD) of peak areas meets regulatory thresholds. Recrystallization from ethanol or pentane/methanol mixtures can improve purity, followed by elemental analysis and mass spectrometry for confirmation .
Advanced Research Questions
Q. How can contradictory spectral data in 1,2,4-triazole derivative characterization be resolved?
- Methodological Answer : Discrepancies in spectral assignments (e.g., IR or NMR peaks) may arise from tautomerism or impurities. Conduct multi-technique validation: compare experimental data with computational simulations (DFT for tautomer stability) and cross-validate via X-ray crystallography. For example, 1H- and 4H-triazole tautomers exhibit distinct pharmacological activities, requiring careful spectral deconvolution .
Q. What strategies enhance the pharmacological activity of this compound derivatives in COX-2 inhibition studies?
- Methodological Answer : Substituent positioning on the triazole ring impacts selectivity. For instance, 5-aryl-1H-1,2,4-triazoles with methylsulfonyl groups (e.g., Example 10 in Table 1) show higher COX-2 inhibition (−32% at 1 µM) than COX-1. Use structure-activity relationship (SAR) studies to optimize substituents (e.g., electron-withdrawing groups on phenyl rings) and validate via in vitro assays with human recombinant enzymes .
Q. How can computational methods predict the stability and detonation properties of energetic triazole derivatives?
- Methodological Answer : Apply Gaussian 09 for molecular geometry optimization and Kamlet-Jacobs equations to calculate detonation velocity (D) and pressure (P). For polynitro derivatives (e.g., 5,5′-bis(trinitromethyl)-3,3′-bi-1,2,4-triazole), simulate thermal stability via DSC/TGA and compare with experimental crystal data (e.g., acetonitrile-grown single crystals) to validate computational models .
Q. What experimental designs mitigate toxicity risks in biological assays involving triazole compounds?
- Methodological Answer : Pre-screen derivatives for hepatotoxicity and reproductive hazards using in vitro models (e.g., HepG2 cells or zebrafish embryos). For in vivo studies, adhere to OECD guidelines: limit exposure duration, monitor thyroid/liver biomarkers, and use low-dose protocols (e.g., ≤10 µM in aquatic toxicity tests) to align with GHS Category 2 thresholds .
Notes
- Toxicity : Prioritize derivatives with lower hepatotoxic/thyroid effects (Category 1 vs. 2 in GHS) .
- Synthesis : Chloroform as a solvent reduces thionyl chloride waste by 15% in chloromethylation .
- Validation : Cross-disciplinary collaboration (e.g., computational chemists + synthetic biologists) resolves data contradictions and accelerates drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
